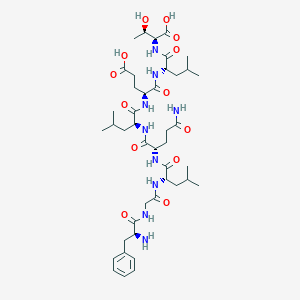

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine, commonly known as FGL or FNIII14, is a peptide fragment derived from the extracellular matrix protein fibronectin. This peptide has been extensively studied for its potential applications in various fields, including tissue engineering, drug delivery, and regenerative medicine.

Mécanisme D'action

FGL exerts its effects through binding to integrin receptors on the cell surface. This binding activates intracellular signaling pathways, leading to changes in cell behavior and function. FGL has also been shown to interact with other extracellular matrix proteins, such as collagen and laminin, further enhancing its effects on cell behavior.

Effets Biochimiques Et Physiologiques

FGL has been shown to enhance cell adhesion, migration, and proliferation, as well as promote tissue repair and regeneration. It has also been shown to have anti-inflammatory effects and can modulate immune responses. FGL has been investigated for its potential in treating various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of FGL is its ability to enhance cell adhesion and proliferation, which can be useful in tissue engineering and regenerative medicine applications. However, FGL can be expensive to synthesize and may not be suitable for large-scale production. Additionally, FGL may have limited stability in certain environments, which can affect its efficacy in experiments.

Orientations Futures

There are many potential future directions for research on FGL. One area of interest is the development of FGL-based drug delivery systems, which could target specific cells and tissues and improve the efficacy of existing drugs. Another area of interest is the use of FGL in tissue engineering and regenerative medicine, where it could be used to enhance the growth and differentiation of stem cells. Additionally, further research is needed to fully understand the mechanisms of action of FGL and its potential applications in treating various diseases.

Méthodes De Synthèse

FGL can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain the pure product.

Applications De Recherche Scientifique

FGL has been extensively studied for its potential applications in tissue engineering and regenerative medicine. It has been shown to enhance cell adhesion, migration, and proliferation, and can promote tissue repair and regeneration. FGL has also been investigated for its potential as a drug delivery system, due to its ability to target specific cells and tissues.

Propriétés

Numéro CAS |

135467-95-7 |

|---|---|

Nom du produit |

Phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |

Formule moléculaire |

C43H69N9O13 |

Poids moléculaire |

920.1 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1 |

Clé InChI |

IKOYOTRBIJAJQX-ZPXWBUFFSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |

Séquence |

FGLQLELT |

Synonymes |

Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine SOP octapeptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)